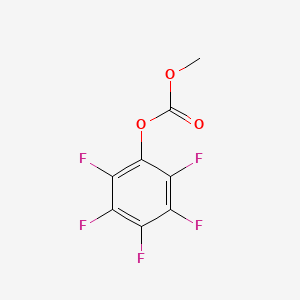

Methyl pentafluorophenyl carbonate

Description

Methyl pentafluorophenyl carbonate (CAS: 36919-03-6) is a fluorinated carbonate ester with the structure methyl-O-CO-O-C₆F₅. Its pentafluorophenyl (PFP) group enhances electrophilicity, making it a reactive intermediate in organic synthesis and polymer chemistry. The compound is widely used for:

- Protection/activation of functional groups: Reacts with amines or alcohols under mild conditions to form carbamates or carbonates .

- Polymer functionalization: Introduces pendant groups into biocompatible polymers (e.g., poly-DMA) without crosslinking when carboxylic acids are pre-protected .

- Peptide synthesis: Serves as a coupling reagent or active ester precursor .

The PFP group’s electron-withdrawing nature accelerates nucleophilic substitutions, while its hydrolytic stability allows controlled reactions in aqueous media .

Properties

IUPAC Name |

methyl (2,3,4,5,6-pentafluorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3/c1-15-8(14)16-7-5(12)3(10)2(9)4(11)6(7)13/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYOVHMDBHQLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557159 | |

| Record name | Methyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36919-03-6 | |

| Record name | Methyl 2,3,4,5,6-pentafluorophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36919-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Pentafluorophenyl Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Methyl pentafluorophenyl carbonate is primarily used in the preparation of polycarbonates. Its primary targets are monomers that are unsuitable for traditional melt polymerization at high temperatures.

Mode of Action

This compound interacts with its targets through a process known as melt polymerization. This compound shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of polycarbonates. The increased reactivity of this compound enables the melt polymerization of a wide range of monomers.

Pharmacokinetics

It is known that this compound is a solid at room temperature, and it is insoluble in water.

Result of Action

The result of this compound’s action is the formation of polycarbonates. These are a type of polymer used in a variety of applications, including compact discs, appliances, helmets, packaging materials, sunglasses, automotive headlamp lenses, and more.

Action Environment

The action of this compound is influenced by environmental factors such as temperature. This compound is used in melt polymerization reactions, which require high temperatures. This compound allows these reactions to occur at lower temperatures compared to other compounds.

Biological Activity

Methyl pentafluorophenyl carbonate (MPC) is a compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities. This article provides a comprehensive review of the biological activity associated with MPC, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is an organofluorine compound that serves as a versatile reagent in organic synthesis, particularly in the formation of carbamate derivatives. Its biological activity is primarily attributed to its ability to modify amino acids and peptides, facilitating various biochemical processes.

MPC can be synthesized through several methods, including the reaction of pentafluorophenol with methyl chloroformate. The resulting compound is characterized by its high reactivity due to the presence of multiple fluorine atoms, which enhance its electrophilic nature.

Table 1: Synthesis Overview

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | Pentafluorophenol + Methyl Chloroformate | THF, 20°C | 96% |

| Method B | Bis(pentafluorophenyl) carbonate + Amines | THF, Room Temp | 77% |

3. Mechanisms of Biological Activity

The biological activity of MPC can be attributed to its role as a protecting group for amino acids and as an activating agent for carboxylic acids. This dual functionality allows for enhanced reactivity in peptide synthesis, which is crucial for developing new therapeutics.

3.1 Enzyme Inhibition

Recent studies have shown that MPC derivatives exhibit inhibitory effects on specific enzymes, particularly those involved in nucleoside metabolism. For example, MPC-based compounds have been evaluated for their inhibitory activity against purine nucleoside phosphorylase (PNP), an enzyme critical for T-cell malignancies and certain bacterial infections. The most potent inhibitors demonstrated IC50 values as low as 19 nM against human PNP and 4 nM against Mycobacterium tuberculosis PNP .

3.2 Antibacterial Activity

MPC has also been investigated for its antibacterial properties. Compounds derived from MPC have shown significant activity against resistant strains of bacteria, including Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance antibacterial efficacy .

4.1 Anticancer Applications

A notable study focused on the anticancer potential of MPC derivatives highlighted their selective cytotoxicity towards T-lymphoblastic cell lines. The strongest compounds exhibited CC50 values as low as 9 nM without affecting non-cancerous cells . This selectivity suggests a promising avenue for developing targeted cancer therapies.

4.2 Peptide Synthesis

In peptide synthesis protocols, MPC has been utilized to protect amino groups while activating carboxylic acid groups simultaneously. This one-pot reaction approach has demonstrated improved yields compared to traditional methods . The efficiency of this process varies based on the nature of the amino acids involved, emphasizing the need for tailored approaches in drug development.

5. Conclusion

This compound represents a significant advancement in organic synthesis and medicinal chemistry due to its diverse biological activities. Its ability to inhibit key enzymes and facilitate peptide synthesis positions it as a valuable tool in drug discovery and development.

6. Future Directions

Further research is needed to explore the full potential of MPC in various therapeutic contexts, particularly in overcoming antibiotic resistance and developing novel anticancer agents. Continued investigation into its mechanisms of action will enhance our understanding and application of this compound in clinical settings.

This review underscores the importance of this compound in modern medicinal chemistry and highlights its potential for future therapeutic applications.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: Methyl pentafluorophenyl carbonate serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical properties enhance the efficiency of drug formulation processes by improving the stability and bioavailability of active pharmaceutical ingredients (APIs) .

- Amino Acid Protection: The compound is utilized for protecting amino acids during peptide synthesis, which is crucial for the development of peptide-based therapeutics .

Case Study:

In a study focusing on the synthesis of peptide analogs, this compound was employed to protect amino groups effectively, resulting in higher yields and purities of the final products compared to traditional protecting groups.

Polymer Chemistry

Key Applications:

- Fluorinated Polymers: this compound is used in the production of fluorinated polymers that exhibit superior chemical resistance and thermal stability. These materials are ideal for high-performance applications in industries such as electronics and automotive .

- Cyclic Carbonates: It acts as a monomer for synthesizing cyclic carbonates, which can be polymerized to create biodegradable polycarbonates .

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Biodegradability | Moderate |

Agrochemicals

Key Applications:

- Pesticide Development: The compound is employed in the formulation of advanced pesticides and herbicides, providing effective solutions for crop protection. Its fluorinated structure enhances the potency and selectivity of these agrochemicals .

Case Study:

Research demonstrated that formulations containing this compound exhibited improved efficacy against specific pests while reducing non-target effects compared to conventional pesticides.

Material Science

Key Applications:

- Specialty Coatings and Adhesives: this compound is used in creating coatings and adhesives that require high durability and resistance to environmental factors such as moisture and UV radiation .

Data Table: Material Properties

| Property | Value |

|---|---|

| Adhesion Strength | High |

| UV Resistance | Excellent |

| Moisture Resistance | Very Good |

Analytical Chemistry

Key Applications:

- Derivatization Agent: In analytical methods, this compound is utilized as a derivatizing agent to improve the detection and quantification of various analytes in complex mixtures. This application is particularly valuable in environmental analysis and food safety testing .

Case Study:

A study involving the analysis of pesticide residues in food products showed that using this compound as a derivatizing agent significantly enhanced detection limits and accuracy compared to traditional methods.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of methyl pentafluorophenyl carbonate with structurally or functionally related fluorinated compounds.

Stability and Selectivity

- Hydrolytic Stability : Methyl PFP carbonate exhibits moderate stability in water, enabling reactions in aqueous buffers . In contrast, bis(PFP) carbonate is highly reactive, often leading to crosslinking unless carboxylic acids are pre-protected .

- Aminolysis Sensitivity: Methyl PFP carbonate is susceptible to aminolysis, making it ideal for lysine-selective protein conjugation. Fmoc-OPfp, however, is stable under basic conditions (e.g., piperidine deprotection in SPPS) .

- Thermal Stability : PFP esters (e.g., Poc-OPfp ) are stable at room temperature but decompose upon heating, facilitating controlled peptide couplings .

Research Findings

- Peptide Chemistry : Poc-OPfp achieves >90% yields in dipeptide synthesis (e.g., Poc-Ile-Phe-OH) due to its dual reactivity (PFP group + alkyne) .

- Polymer Chemistry : Methyl PFP carbonate modifies poly-DMA with lysine residues without crosslinking, enabling reversible protein-polymer conjugates .

- Catalysis : PFP esters (e.g., arylacetic esters) outperform other leaving groups (e.g., methyl carbonate) in enantioselective α-allylation reactions catalyzed by Pd or Ir .

Key Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| Methyl PFP Carbonate | - Lysine-selective modification - Moderate hydrolytic stability |

- Risk of crosslinking with carboxylic acids - Limited thermal stability |

| Fmoc-OPfp | - High-yield Fmoc protection - Compatibility with SPPS protocols |

- Requires piperidine for deprotection |

| Bis(PFP) Carbonate | - Phosgene-free cyclic carbonate synthesis - One-step functionalization |

- High reactivity necessitates careful substrate protection |

Preparation Methods

Synthesis from Pentafluorophenol and Methyl Chloroformate

One of the primary synthetic routes to methyl pentafluorophenyl carbonate involves the reaction of pentafluorophenol with methyl chloroformate under mild conditions:

- Reaction Conditions : The reaction is typically carried out in dichloromethane at 0°C for 30 minutes under an inert atmosphere.

- Catalyst/Base : 4-methylmorpholine is used as a base to facilitate the reaction.

- Yield : High yields up to 99% have been reported.

- Reference : Flasz and Hale demonstrated this method in Organic Letters (2012), indicating its efficiency and reproducibility.

| Parameter | Details |

|---|---|

| Reactants | Pentafluorophenol, Methyl chloroformate |

| Solvent | Dichloromethane |

| Temperature | 0°C |

| Reaction Time | 0.5 hours |

| Catalyst/Base | 4-methylmorpholine |

| Atmosphere | Inert (e.g., nitrogen) |

| Yield | 99% |

Preparation via Bis(pentafluorophenyl)carbonate Intermediate

A versatile approach involves using bis(pentafluorophenyl)carbonate as an intermediate to prepare this compound derivatives. This method is well documented in polymer chemistry research by Sanders et al.:

- Procedure : Bis(pentafluorophenyl)carbonate reacts with alcohols (including methyl alcohol) in the presence of catalysts such as cesium fluoride or 4-(N,N-dimethylamino)pyridine (DMAP) combined with pyridine.

- Solvent : Anhydrous tetrahydrofuran (THF) is commonly used.

- Reaction Conditions : Reactions are conducted at room temperature or slightly elevated temperatures under dry nitrogen.

- Byproduct Removal : Pentafluorophenol precipitates and is removed by filtration.

- Purification : Products are purified by recrystallization or column chromatography.

- Yields : Vary depending on the catalyst and alcohol used; methyl carbonate derivatives are obtained in yields up to 93%.

| Step | Conditions/Details |

|---|---|

| Reactants | Bis(pentafluorophenyl)carbonate + Methanol |

| Catalyst | Cesium fluoride (CsF) or DMAP/pyridine |

| Solvent | Anhydrous THF |

| Atmosphere | Dry nitrogen |

| Temperature | Room temperature to 55°C |

| Reaction Time | 1 hour to several days |

| Workup | Concentration, filtration of pentafluorophenol byproduct, aqueous washes |

| Purification | Recrystallization or column chromatography |

| Typical Yield | 63% to 93% depending on catalyst and conditions |

Mechanistic Insights and Reaction Notes

- The reaction mechanism typically involves nucleophilic attack of the alcohol on the carbonate intermediate, facilitated by the catalyst.

- Cesium fluoride acts as a fluoride ion source promoting nucleophilicity.

- DMAP is a nucleophilic catalyst that activates the carbonate for substitution.

- Pyridine serves both as a base and solvent to trap acidic byproducts.

- Pentafluorophenol, a byproduct, precipitates out, simplifying purification.

- Reaction times vary significantly depending on catalyst and alcohol structure.

- The method using bis(pentafluorophenyl)carbonate allows facile preparation of various carbonate derivatives, including this compound.

Summary Table of Preparation Routes

Q & A

Q. What are the key physicochemical properties of methyl pentafluorophenyl carbonate, and how do they influence laboratory handling?

this compound (CAS 36919-03-6) has a molecular weight of 242.1 g/mol, a density of 1.567 g/cm³, and a boiling point of 84°C at 3 mmHg. Its low melting point (24°C) suggests it is liquid at room temperature, requiring storage in a cool, dry, and well-ventilated environment. The high fluorine content enhances electrophilicity, making it reactive in nucleophilic substitution reactions. Proper handling requires gloves, eye protection, and fume hood use due to potential respiratory and dermal hazards .

Q. How is this compound employed as a coupling reagent in peptide synthesis?

This compound acts as a highly reactive carbonate ester, activating carboxylic acids to form pentafluorophenyl (Pfp) active esters. These intermediates facilitate efficient amide bond formation in peptide synthesis without racemization. For example, propargyl pentafluorophenyl carbonate (Poc-OPfp) enables N-propargylation of amino acids with yields exceeding 90% in model dipeptides (e.g., Poc-Ile-Phe-OH). The Pfp group’s electron-withdrawing nature accelerates ester formation and stabilizes intermediates .

Advanced Research Questions

Q. What methodologies optimize the synthesis of functionalized cyclic carbonate monomers using this compound?

this compound serves as a precursor for synthesizing cyclic carbonates with pendant functional groups. For instance, bis(pentafluorophenyl) carbonate reacts with 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) in the presence of CsF to form 5-methyl-5-pentafluorophenyl-oxycarbonyl-1,3-dioxan-2-one. Subsequent aminolysis or alcoholysis introduces functional groups (e.g., amines, alcohols) for tailored polymer backbones. This method avoids phosgene derivatives and achieves >98% monomer conversion in 60 minutes under mild conditions .

Q. How can conflicting data on the compound’s toxicity profile inform safe handling protocols?

While acute toxicity data are limited, structural analogs like pentafluorophenol are classified as potential carcinogens (IARC, NTP) and mutagens. This compound’s reactivity suggests similar risks. Researchers should prioritize:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation exposure.

- Waste disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to hydrolyze reactive groups. Contradictions in ecotoxicity data (e.g., no available PBT/vPvB assessments) necessitate precautionary measures to prevent environmental release .

Q. What role does this compound play in synthesizing non-isocyanate polyurethanes (NIPUs)?

It enables a four-step route to NIPUs with functional side chains:

- Step 1 : Synthesize cyclic carbonate monomers (e.g., MTC-tBAC) with protected carboxylic acid groups.

- Step 2 : React with ethylenediamine and bis(pentafluorophenyl) carbonate to form activated bis-carbonates.

- Step 3 : Conduct surfactant-assisted interfacial polymerization with PEG-diamines.

- Step 4 : Deprotect tert-butyl esters to yield COOH-functionalized NIPUs. This method achieves >98% conversion efficiency, as verified by FTIR, and produces nanoparticles for drug delivery applications .

Q. How do organocatalytic strategies enhance the ring-opening polymerization (ROP) of this compound-derived monomers?

Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) enable metal-free ROP of cyclic carbonates. For example, TBD catalyzes the polymerization of disulfide-functional macrocyclic carbonates derived from this compound, yielding polycarbonates with controlled molecular weights (Đ < 1.2). This approach avoids transition-metal residues, making the polymers suitable for biomedical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.